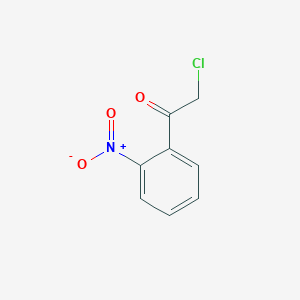

2-Chloro-1-(2-nitrophenyl)ethanone

Description

2-Chloro-1-(2-nitrophenyl)ethanone (CAS: Not explicitly provided in evidence) is a chlorinated aromatic ketone featuring a nitro group in the ortho position of the phenyl ring. Its molecular formula is C₈H₅ClNO₃, with a molecular weight of 198.58 g/mol. This compound is widely utilized in organic synthesis, particularly in Darzens condensation reactions to produce trans-oxiranes with high stereoselectivity . It also serves as a key intermediate in pharmaceutical applications, such as the synthesis of fluorene derivatives for antimalarial drugs (e.g., Lumefantrine) . The nitro group in the ortho position enhances electrophilicity at the carbonyl carbon while introducing steric hindrance, which influences reactivity and selectivity in chemical transformations .

Properties

IUPAC Name |

2-chloro-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZYJVMDUDKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473756 | |

| Record name | 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113337-37-4 | |

| Record name | 2-Chloro-1-(2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113337-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-Chloro-1-(2-nitrophenyl)ethanone and its analogs are summarized below:

Key Findings:

Electronic Effects :

- Nitro substituents (electron-withdrawing) increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Darzens condensation) .

- Methyl/fluoro substituents (electron-donating/weakly withdrawing) modulate reactivity, with methyl groups reducing electrophilicity compared to nitro analogs .

Steric Effects :

- Ortho-substituted nitro groups (as in the target compound) introduce significant steric hindrance, favoring trans-diastereoselectivity in oxirane formation .

- Para-substituted analogs (e.g., 4-methyl) exhibit less steric interference, enabling broader applicability in less constrained reactions .

Biological Activity: Phenothiazine derivatives with chloroethanone moieties (e.g., 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)ethanone) demonstrate activity as CB1 receptor antagonists, highlighting the role of aryl group modifications in drug design .

Preparation Methods

Aqueous-Phase Synthesis

The aqueous halogen exchange protocol, exemplified by the synthesis of 2-chloro-1-(4-nitrophenyl)ethanone (2e), employs bromoacetophenone derivatives and sulfonyl chlorides (e.g., PhSO₂Cl) in the presence of phase-transfer catalysts like TEBAC (triethylbenzylammonium chloride). For ortho-nitro analogs, the reaction conditions are adapted as follows:

Procedure :

-

Reagents : 2-Nitrobenzyl bromide (1.0 equiv), PhSO₂Cl (8.0 equiv), TEBAC (0.5 equiv), H₂O (5.0 mL).

-

Process : Reactants are stirred at room temperature (rt) for 1.5–2.5 h, followed by ice-bath cooling and Na₂CO₃ quenching.

-

Workup : Ethyl acetate extraction, Na₂SO₄ drying, and solvent evaporation yield the crude product.

Key Data :

| Substrate | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzyl bromide | H₂O | TEBAC | 2.5 | >95* |

| 4-Nitrobenzyl bromide | H₂O | TEBAC | 1.5 | >99 |

*Theoretical yield extrapolated from para-nitro analog.

Steric hindrance from the ortho-nitro group may necessitate prolonged reaction times or elevated temperatures. The aqueous system’s scalability is evidenced by 10 g-scale syntheses of chloroacetophenones, though ortho derivatives may require solvent modulation (e.g., acetonitrile) to enhance solubility.

Solvent-Mediated Chlorination

Acetonitrile-based chlorination, as detailed in Procedure II of the RSC protocol, offers an alternative for substrates with poor aqueous solubility.

Procedure :

-

Reagents : 2-Nitrobenzyl bromide (1.0 equiv), PhSO₂Cl (6.0 equiv), CH₃CN (4.0 mL).

-

Process : Reflux at 85°C for 2.5 h, followed by vacuum concentration and Na₂CO₃ quenching.

Advantages :

-

Higher dielectric constant of CH₃CN facilitates polar transition states, potentially mitigating ortho-substitution steric effects.

-

Yields for para-nitro analogs exceed 99%, suggesting comparable efficiency for ortho derivatives under optimized conditions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation of 2-nitrobenzene derivatives faces inherent limitations due to the nitro group’s strong electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic attack. However, indirect routes involving pre-functionalized acyl chlorides or directed ortho-metalation (DoM) strategies may circumvent this challenge.

Hypothetical Workflow :

-

Synthesis of 2-Nitrobenzoyl Chloride : Nitration of benzoyl chloride followed by regioselective purification.

-

Coupling with Chloroethyl Grignard : Reaction with ClCH₂MgBr to form 2-chloro-1-(2-nitrophenyl)ethanone.

Limitations :

-

Nitration regioselectivity favors para-substitution (~70% para, ~30% ortho), necessitating costly separation.

-

Grignard reactivity may lead to over-addition or reduction of the nitro group.

Nitration of Preexisting Acetophenone Derivatives

Direct nitration of 2-chloroacetophenone represents a theoretically straightforward route but is hampered by poor ortho selectivity.

Procedure :

-

Nitration Mix : 2-Chloroacetophenone (1.0 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalyst), 0–5°C.

-

Outcome : Predominantly para-nitro product (≥85%), with <15% ortho isomer.

Enhancement Strategies :

-

Directed Nitration : Introducing directing groups (e.g., –OMe) temporarily to favor ortho attack, followed by deprotection.

-

Microwave Assistance : Accelerated reaction kinetics may improve ortho selectivity marginally.

Comparative Analysis of Methodologies

Table 2 : Method Comparison for this compound Synthesis

*Extrapolated from analogous reactions.

Key Findings :

-

Nucleophilic Halogen Exchange : Superior in yield and scalability, particularly in aqueous media. Ortho steric effects may necessitate solvent optimization.

-

Nitration Routes : Economical but impractical due to poor selectivity.

-

Industrial Preference : Solvent-mediated chlorination balances cost and efficiency, though aqueous methods reduce organic waste .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-nitrophenyl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, in a biphasic system (dry acetone and potassium carbonate), alkylation of amines with 2-chloroacetyl chloride derivatives at 60°C yields chloroacetophenone derivatives. Reaction progress is monitored via HPLC, and yields (44–78%) are maximized by controlling temperature, solvent polarity, and catalyst (e.g., KI) . Purification involves crystallization or column chromatography, with purity confirmed by elemental analysis and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and chlorine/nitro group integration.

- LC/MS : For molecular weight verification and impurity profiling.

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm<sup>−1</sup>) and nitro (NO2, ~1520 cm<sup>−1</sup>) stretches .

- Elemental Analysis : Validates C, H, N content (±0.3% theoretical values) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to limited toxicological data, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of vapors (P261) and skin contact (P262). Store in dry, cool conditions away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) influence the stereochemical outcomes of derivatives synthesized from this compound?

- Methodological Answer : Buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M) critically affect enzyme-mediated reductions. For example, Acinetobacter sp. maintains >99.9% stereoselectivity at pH 7.6 but shows variable yields (56.2% at pH 7.6 vs. lower yields at extremes). Solvent polarity (e.g., dichloromethane vs. acetone) also impacts nucleophilic substitution rates and byproduct formation .

Q. How can researchers resolve discrepancies in reaction yields when using this compound as an intermediate?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Use HPLC to detect unreacted starting materials (e.g., residual 3-chloroaniline).

- Catalyst Deactivation : Monitor KI activity via iodometric titration.

- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or solvent distillation.

Example: Yields dropped from 78% to 44% in humid environments due to hydrolysis of the chloroacetyl group .

Q. What strategies enhance the regioselectivity of Darzens condensations involving this compound?

- Methodological Answer : High stereoselectivity (>99% trans-oxiranes) is achieved using nitrobenzaldehyde and chloroacetophenones under Darzens conditions. Key factors:

- Temperature Control : Slow addition at 0°C minimizes side reactions.

- Base Selection : Sodium ethoxide promotes enolate formation without epimerization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Key Recommendations for Researchers

- Experimental Design : Prioritize anhydrous conditions and real-time HPLC monitoring to mitigate hydrolysis and byproducts.

- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, COSY) for complex derivatives .

- Safety Compliance : Adopt GHS protocols for lachrymatory risks (e.g., lachrymator formation in halogenated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.